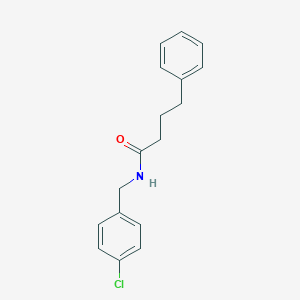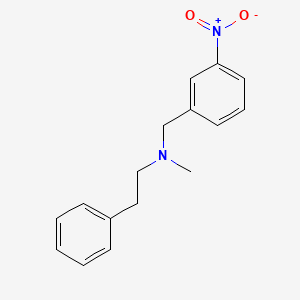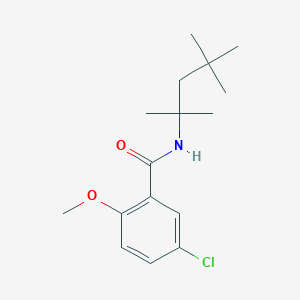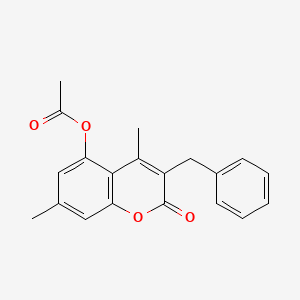![molecular formula C15H13ClN2OS B5699262 N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide, also known as SN-38, is a chemical compound that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug that is commonly used to treat a variety of cancers. However, irinotecan has limited effectiveness and is associated with significant side effects. SN-38 has been shown to be a more potent and less toxic alternative to irinotecan, and as a result, has garnered significant attention from the scientific community.
Mechanism of Action
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I works by cutting and rejoining DNA strands, allowing for the unwinding of DNA during replication and repair. N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide binds to the topoisomerase I-DNA complex and prevents the enzyme from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting topoisomerase I, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase I, making it a valuable tool for studying the role of this enzyme in DNA replication and repair. Additionally, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also limitations to the use of N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide in lab experiments. N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide is a highly toxic compound and must be handled with care. Additionally, its potency can make it difficult to use at low concentrations, which may be necessary for certain experiments.
Future Directions
There are a number of potential future directions for research on N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide. One area of interest is the development of new formulations of N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide that can improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies that include N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide, as well as the identification of biomarkers that can predict which patients are most likely to respond to N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide treatment.
Conclusion
In conclusion, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide is a promising compound that has garnered significant attention from the scientific community for its potential use in cancer treatment. Its potent and selective inhibition of topoisomerase I, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are limitations to its use in lab experiments, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide remains a well-characterized and valuable compound for preclinical research.
Synthesis Methods
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide can be synthesized from irinotecan through a process known as deconjugation. Irinotecan is converted to its active metabolite, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide, in the liver by the enzyme carboxylesterase. This process can be mimicked in the laboratory by treating irinotecan with a solution of carboxylesterase.
Scientific Research Applications
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including colorectal, lung, breast, and ovarian cancer. N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
properties
IUPAC Name |
N-[(2-chlorophenyl)methylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-13-9-5-4-8-12(13)10-17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGSNJNDYLOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(2-chlorobenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)


![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)




![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
